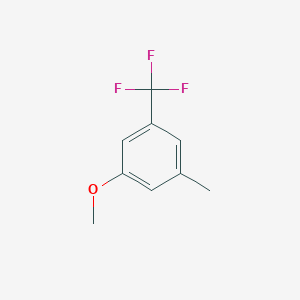

1-(trifluoroMethyl)-3-Methoxy-5-Methylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Trifluoromethyl)-3-Methoxy-5-Methylbenzene is an aromatic compound characterized by the presence of a trifluoromethyl group, a methoxy group, and a methyl group attached to a benzene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)-3-Methoxy-5-Methylbenzene can be synthesized through several methods. One common approach involves the trifluoromethylation of a suitable aromatic precursor. This can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a photocatalyst like Ir(dF(CF₃)ppy)₂(dtbbpy) under visible light irradiation . Another method involves the use of trifluoromethyl copper reagents to introduce the trifluoromethyl group onto the aromatic ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale trifluoromethylation reactions using robust and scalable processes. These methods often employ continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing reaction yields and safety .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Trifluoromethyl)-3-Methoxy-5-Methylbenzene undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products:

Oxidation: Formation of trifluoromethyl-substituted aldehydes or carboxylic acids.

Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(Trifluoromethyl)-3-methoxy-5-methylbenzene has been explored for its potential therapeutic properties:

- Anticancer Activity : Recent studies have highlighted the compound's ability to inhibit the growth of pancreatic cancer cell lines. The antiproliferative activity was assessed using the MTS assay, revealing IC50 values ranging from 0.051 µM to 0.222 µM against various cancer cell lines, indicating potent anticancer properties .

- Synthesis of Bioactive Compounds : This compound serves as a precursor in the synthesis of more complex molecules with biological activity. For instance, it has been utilized in the synthesis of quinobenzothiazinium derivatives that exhibit anticancer properties .

Material Science

The unique trifluoromethyl group in the compound enhances its properties for use in materials science:

- Fluorinated Polymers : The incorporation of this compound into polymer matrices can improve thermal stability and chemical resistance, making it suitable for high-performance applications .

- Solvent Properties : Due to its polar nature and ability to act as a solvent for various organic reactions, this compound is valuable in organic synthesis and extraction processes .

Case Study 1: Anticancer Activity Assessment

A study evaluated the antiproliferative effects of synthesized quinobenzothiazinium derivatives derived from this compound against pancreatic cancer cell lines. The results indicated that compounds synthesized from this precursor exhibited significant cytotoxicity, with lower IC50 values compared to standard chemotherapeutics like gemcitabine .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 0.051 | BxPC-3 |

| Compound B | 0.066 | Panc-1 |

| Gemcitabine | 0.36 | WI38 (non-cancer) |

Case Study 2: Synthesis of Functionalized Derivatives

In another research effort, this compound was used as a starting material for synthesizing functionalized derivatives that showed antibacterial and antifungal activities. This demonstrates the versatility of the compound in generating bioactive molecules through straightforward synthetic routes .

Mécanisme D'action

The mechanism of action of 1-(Trifluoromethyl)-3-Methoxy-5-Methylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, thereby improving its bioavailability and efficacy . The methoxy group can participate in hydrogen bonding interactions, further influencing the compound’s binding affinity and selectivity .

Comparaison Avec Des Composés Similaires

1-(Trifluoromethyl)-4-Methoxybenzene: Similar structure but lacks the methyl group, leading to different chemical and biological properties.

1-(Trifluoromethyl)-3-Methylbenzene: Lacks the methoxy group, affecting its reactivity and applications.

1-(Trifluoromethyl)-2-Methoxy-4-Methylbenzene: Positional isomer with different substitution pattern, influencing its chemical behavior.

Uniqueness: 1-(Trifluoromethyl)-3-Methoxy-5-Methylbenzene is unique due to the specific combination of trifluoromethyl, methoxy, and methyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties, such as enhanced lipophilicity and metabolic stability, making it valuable in various applications .

Activité Biologique

1-(Trifluoromethyl)-3-Methoxy-5-Methylbenzene, also known as C9H9F3O , is a compound with significant biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

- Chemical Formula : C9H9F3O

- Molecular Weight : 188.17 g/mol

- CAS Number : 22978026

The trifluoromethyl group (-CF3) is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems. The methoxy (-OCH3) and methyl (-CH3) groups contribute to the compound's overall reactivity and interaction with biological targets.

This compound exhibits several mechanisms of action, particularly through its interactions with various enzymes and receptors:

- Kinase Inhibition : Similar compounds have been shown to inhibit the activation of protein kinases, specifically targeting the Akt pathway, which plays a crucial role in cell survival and metabolism. This inhibition can lead to downstream effects on cellular signaling pathways, such as the suppression of mTOR signaling.

- Cellular Effects : The compound can modulate the activity of neurotransmitter receptors, particularly GABA receptors, influencing inhibitory neurotransmission. This modulation may have implications for neurological disorders.

- Biochemical Pathways : It is suggested that this compound may activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) through phosphorylation processes, which are critical for inflammatory responses and cell survival.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties by inhibiting microtubule assembly in cancer cell lines such as DU-145 (a prostate cancer cell line). This action can disrupt mitotic processes, leading to apoptosis in rapidly dividing cells.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial activity against various pathogens. The trifluoromethyl group enhances the compound's ability to penetrate bacterial membranes, potentially leading to increased efficacy against resistant strains.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability. Studies have shown that after oral administration in animal models, the compound effectively inhibits Akt activation and other downstream effectors like p70S6K, supporting its therapeutic potential.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine | Structure | Kinase inhibition, GABA receptor modulation |

| Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate | Structure | Antimicrobial and anticancer properties |

| BAY-069 | Structure | Inhibitor of BCAT1/2 |

This table highlights the structural similarities and differences among related compounds while emphasizing their distinct biological activities.

Study on Anticancer Effects

In a study involving DU-145 cells, treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The IC50 value was determined to be around 15 µM, indicating potent anticancer activity. The mechanism was linked to disruption of microtubule dynamics during mitosis.

Study on Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting that the compound could serve as a lead structure for developing new antibiotics targeting resistant strains.

Propriétés

IUPAC Name |

1-methoxy-3-methyl-5-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6-3-7(9(10,11)12)5-8(4-6)13-2/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHAHSWQNBUNNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.